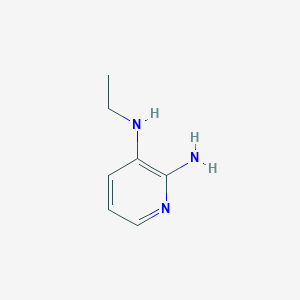

N3-ethylpyridine-2,3-diamine

Vue d'ensemble

Description

N3-ethylpyridine-2,3-diamine: is a chemical compound with the molecular formula C7H11N3 and a molecular weight of 137.18 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its applications in various scientific fields due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N3-ethylpyridine-2,3-diamine typically involves the reaction of pyridine derivatives with ethylamine under controlled conditions. One common method includes the nitration of pyridine followed by reduction and subsequent alkylation with ethylamine . The reaction conditions often require specific temperatures and solvents to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production .

Analyse Des Réactions Chimiques

Types of Reactions: N3-ethylpyridine-2,3-diamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding nitro derivatives.

Reduction: It can be reduced to form amines and other reduced products.

Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions include nitro derivatives, amines, and substituted pyridines .

Applications De Recherche Scientifique

N3-ethylpyridine-2,3-diamine is extensively used in scientific research due to its versatility:

Chemistry: It serves as a building block in organic synthesis and catalysis.

Biology: This compound is used in the study of enzyme mechanisms and protein interactions.

Industry: this compound is used in the production of polymers and other industrial chemicals.

Mécanisme D'action

The mechanism of action of N3-ethylpyridine-2,3-diamine involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, influencing various biochemical pathways. The compound’s effects are mediated through its binding to active sites on proteins, altering their function and activity .

Comparaison Avec Des Composés Similaires

Pyridine-2,3-diamine: Similar in structure but lacks the ethyl group.

N3-methylpyridine-2,3-diamine: Contains a methyl group instead of an ethyl group.

N3-propylpyridine-2,3-diamine: Contains a propyl group instead of an ethyl group.

Uniqueness: N3-ethylpyridine-2,3-diamine is unique due to its specific ethyl substitution, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective .

Activité Biologique

N3-ethylpyridine-2,3-diamine is a chemical compound with significant potential in biological research and medicinal chemistry. Its unique structure, characterized by a pyridine ring with two amino groups and an ethyl substitution, allows it to interact with various biological targets. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C7H11N3

- Molecular Weight : 137.18 g/mol

- Structure : The compound features a pyridine ring substituted at the 2 and 3 positions with amino groups and an ethyl group at the nitrogen atom.

This compound exhibits its biological activity primarily through:

- Enzyme Inhibition/Activation : The compound can act as an inhibitor or activator of specific enzymes, influencing various biochemical pathways. Its interaction with molecular targets is mediated through hydrogen bonding and electronic effects imparted by its amino groups.

- Protein Interactions : It binds to active sites on proteins, altering their function and activity. This property is crucial for understanding its potential therapeutic applications in drug development.

Biological Activities

Several studies have highlighted the biological activities associated with this compound:

- Antimicrobial Activity : Research indicates that many pyridine derivatives exhibit effectiveness against various bacterial strains. This compound may share this property, making it a candidate for further exploration in antimicrobial therapy.

- Anticancer Properties : The compound's structural features suggest potential applications in cancer treatment. Similar compounds have shown promise in modulating pathways involved in tumor growth and metastasis.

- Coordination Chemistry : this compound can act as a ligand to form complexes with metal ions. This property may lead to the development of new materials or catalysts in various fields.

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Antimicrobial | Effective against various bacterial strains; potential for drug development | |

| Anticancer | Modulates pathways involved in tumor growth; requires further investigation | |

| Enzyme Interaction | Acts as an inhibitor/activator; alters protein function | |

| Coordination Chemistry | Forms stable complexes with metal ions; applications in catalysis |

Case Study: Enzyme Inhibition

A study investigated the inhibitory effects of this compound on specific enzymes involved in metabolic pathways. The results indicated that the compound effectively reduced enzyme activity at certain concentrations, suggesting its potential as a therapeutic agent in metabolic disorders.

Case Study: Antimicrobial Efficacy

In vitro tests demonstrated that this compound exhibited significant antimicrobial activity against several bacterial strains. This finding supports further exploration into its use as an antimicrobial agent.

Propriétés

IUPAC Name |

3-N-ethylpyridine-2,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3/c1-2-9-6-4-3-5-10-7(6)8/h3-5,9H,2H2,1H3,(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMEZAGSGOJBIST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=C(N=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.